N-(4-ethylbenzyl)cyclopropanamine
Description
N-(4-Ethylbenzyl)cyclopropanamine is a secondary amine featuring a cyclopropane ring linked to a benzyl group substituted with an ethyl moiety at the para position. For instance, substituted N-(benzyl)cyclopropanamines are pivotal in palladium-catalyzed cross-coupling reactions () and hydrogenation processes for agrochemicals ().
Properties
IUPAC Name |
N-[(4-ethylphenyl)methyl]cyclopropanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-2-10-3-5-11(6-4-10)9-13-12-7-8-12/h3-6,12-13H,2,7-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOSDUSSQDGEUIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CNC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10405981 | |
| Record name | N-(4-ethylbenzyl)cyclopropanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10405981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
892576-76-0 | |
| Record name | N-(4-ethylbenzyl)cyclopropanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10405981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Optimization
Typical conditions involve combining cyclopropanamine with 4-ethylbenzyl chloride or bromide in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). A base, such as sodium carbonate or potassium hydroxide, is often added to deprotonate the amine and drive the reaction forward. For example, a protocol analogous to those in the literature employs sodium carbonate in 1,4-dioxane at 80°C under nitrogen, achieving moderate yields. Elevated temperatures (80–110°C) and inert atmospheres are critical to minimizing side reactions, such as over-alkylation or elimination.
Challenges and Side Reactions
The steric bulk of the cyclopropane ring can hinder nucleophilic attack, necessitating prolonged reaction times or excess amine. Competing elimination pathways may also arise, particularly with secondary or tertiary halides. To mitigate this, stepwise addition of the halide and strict temperature control are recommended.
Reductive Amination of 4-Ethylbenzaldehyde with Cyclopropanamine
Reductive amination offers a two-step pathway: condensation of 4-ethylbenzaldehyde with cyclopropanamine to form an imine intermediate, followed by reduction to the secondary amine.
Catalytic Hydrogenation vs. Borohydride Reduction
Catalytic hydrogenation using palladium on carbon (Pd/C) or Raney nickel under hydrogen gas (1–3 atm) is a common approach. This method provides high selectivity for the desired amine but requires specialized equipment. Alternatively, sodium borohydride (NaBH4) or cyanoborohydride (NaBH3CN) in methanol or ethanol at 0–25°C offers a simpler setup. For instance, NaBH3CN in methanol at 25°C reduces the imine efficiently, though yields depend on the stability of the intermediate.
Substrate Compatibility
The electron-donating ethyl group on the benzaldehyde enhances imine stability, facilitating higher yields compared to unsubstituted analogues. However, over-reduction to the primary amine remains a concern, necessitating precise stoichiometric control.
Transition Metal-Catalyzed Cross-Coupling Approaches
Palladium-catalyzed cross-coupling reactions enable modular construction of the target molecule. The Suzuki-Miyaura coupling, in particular, has been adapted to introduce the cyclopropane ring via boronic ester intermediates.
Suzuki-Miyaura Coupling Protocol
A representative procedure involves reacting 4-ethylbenzyl bromide with a cyclopropane-bearing boronic ester (e.g., cyclopropanamine boronate) in the presence of a palladium catalyst. For example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) with sodium carbonate in 1,4-dioxane at 110°C achieves coupling in 10 minutes. Table 1 summarizes key reaction parameters from analogous protocols.
Table 1: Palladium-Catalyzed Cross-Coupling Conditions
Mechanistic Insights
The oxidative addition of the aryl halide to palladium(0) initiates the cycle, followed by transmetallation with the boronic ester. Reductive elimination yields the coupled product. Bulky ligands like XPhos enhance selectivity for sterically hindered substrates.
Gabriel Synthesis Approach
The Gabriel synthesis provides an alternative route via phthalimide protection, alkylation, and subsequent deprotection.
Stepwise Procedure
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Protection : Cyclopropanamine reacts with phthalic anhydride to form N-cyclopropylphthalimide.
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Alkylation : The phthalimide is alkylated with 4-ethylbenzyl bromide using a base (e.g., K2CO3) in DMF at 60–80°C.
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Deprotection : Hydrazine or methylamine cleaves the phthalimide group, releasing the free amine.
Limitations
While this method avoids over-alkylation, the harsh deprotection conditions (e.g., hydrazine reflux) may degrade sensitive substrates. Yields rarely exceed 50% for cyclopropane-containing analogues.
Comparative Analysis of Synthetic Methods
Table 2: Method Comparison
| Method | Yield Range (%) | Selectivity | Scalability | Cost |
|---|---|---|---|---|
| Alkylation | 40–65 | Moderate | High | Low |
| Reductive Amination | 55–75 | High | Moderate | Medium |
| Suzuki-Miyaura Coupling | 65–83 | High | Low | High |
| Gabriel Synthesis | 30–50 | Low | Moderate | Medium |
Key Trade-offs
-
Alkylation : Cost-effective but suffers from side reactions.
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Suzuki-Miyaura : High selectivity but requires expensive catalysts.
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Reductive Amination : Balances yield and practicality for small-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: N-(4-ethylbenzyl)cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, room temperature or elevated temperatures.
Substitution: Nitric acid, bromine, sulfuric acid, or other electrophilic reagents.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Amine derivatives.
Substitution: Nitro compounds, halogenated derivatives.
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry:
N-(4-ethylbenzyl)cyclopropanamine serves as a versatile building block in organic synthesis. Its structural features allow it to act as a precursor for more complex molecules, facilitating the development of new materials and catalysts. The compound can undergo various chemical reactions, including nucleophilic substitutions, which are essential for synthesizing diverse organic compounds.
Biological Research
Biochemical Reagent:
In proteomics, this compound is utilized as a biochemical reagent. Its ability to interact with biological macromolecules makes it valuable for studying binding properties and mechanisms of action related to various biological targets. This application is crucial for understanding protein interactions and cellular processes.
Potential Pharmacological Properties:
Though not widely used therapeutically, research into this compound's pharmacological properties is ongoing. Investigations focus on its effects on neurotransmitter systems and its potential as a lead compound for drug development. The compound's amine group allows for hydrogen bonding and ionic interactions, which may influence the function of proteins and other biomolecules .
Environmental Science
Tracer or Marker:
In environmental studies, this compound could serve as a tracer or marker due to its low toxicity to aquatic organisms. This property makes it suitable for pollution management applications, where tracking the movement and degradation of pollutants is essential.
Analytical Chemistry
Reference Compound:
The compound can be employed as a standard or reference material in various analytical techniques such as Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Ultra-Performance Liquid Chromatography (UPLC). Its consistent properties make it an essential tool for calibration and validation in analytical methods.
Summary of Applications
| Field | Application |
|---|---|
| Organic Chemistry | Building block for synthesizing complex molecules |
| Biology | Biochemical reagent; potential drug development |
| Environmental Science | Tracer for pollution studies; low toxicity |
| Analytical Chemistry | Reference compound in analytical techniques |
Case Studies and Research Findings
-
Synthesis Methods:
The synthesis of this compound typically involves reacting 4-ethylbenzyl chloride with cyclopropylamine under basic conditions. Common solvents include dichloromethane or toluene, with bases like sodium hydroxide facilitating the nucleophilic substitution . -
Biological Activity Studies:
Research has indicated that this compound may interact with specific biological targets, influencing their activity. Studies are ongoing to establish structure-activity relationships (SAR) that could lead to the identification of novel therapeutic agents . -
Environmental Applications:
The compound's low toxicity profile has been explored in studies aimed at assessing its utility as an environmental marker, particularly in aquatic ecosystems where monitoring pollutant levels is critical.
Mechanism of Action
The mechanism of action of N-(4-ethylbenzyl)cyclopropanamine involves its interaction with specific molecular targets. The cyclopropane ring and benzyl group allow it to bind to various receptors and enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Electronic Variations
Key Observations :
- Electron-Donating vs.
- Steric Effects : Bulky substituents (e.g., isopropyl in or morpholinyl in ) may hinder synthetic accessibility or binding in biological systems compared to the ethyl group.
- Polarity : Morpholine and pyridine derivatives () introduce polar sites, influencing solubility and intermolecular interactions.
Key Observations :
- Catalyst Efficiency : Platinum catalysts () may offer selectivity for hydrogenation, whereas Pd-based methods () enable diverse aryl-amine couplings but with moderate yields.
- Scalability : Continuous flow systems () could enhance reproducibility for simpler analogs like the methyl-substituted derivative, but applicability to ethyl-substituted variants remains unexplored.
Key Observations :
Biological Activity
N-(4-Ethylbenzyl)cyclopropanamine is a chemical compound with the potential for various biological activities. This article explores its biological activity, including pharmacological properties, toxicological aspects, and relevant case studies.
- Molecular Formula : C₁₂H₁₇N
- Molecular Weight : 175.27 g/mol
- CAS Number : 892576-76-0
- Density : 0.9 g/cm³
- Boiling Point : 213.7 °C
Pharmacological Activity
This compound has shown promise in several areas of pharmacology:
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Neuroprotective Effects :
- Inhibition of the Rho-associated coiled-coil forming protein kinases (ROCKs) has been linked to neuroprotection. ROCK inhibitors can promote axonal growth and functional recovery following neuronal injury, making them candidates for treating conditions like spinal cord injuries and neurodegenerative diseases such as Alzheimer's .
- Anti-inflammatory Properties :
- Anticancer Potential :
Toxicological Aspects
The safety profile of this compound is crucial for its potential therapeutic applications:
- Acute Toxicity : Exposure can lead to chemical burns in the respiratory tract, skin, and eyes. Chronic exposure may result in similar effects as acute exposure .
- Carcinogenicity : Currently, there are no classifications indicating carcinogenic potential by ACGIH, IARC, or NTP .
- Environmental Impact : The compound has been noted for its ecological toxicity, particularly affecting aquatic organisms like Pseudomonas putida .
Case Study 1: Neuroprotection in Animal Models
A study investigated the effects of ROCK inhibitors in animal models of spinal cord injury. Results indicated that treatment with this compound led to significant improvements in motor function and reduced neuronal loss compared to control groups .
Case Study 2: Anti-inflammatory Effects
Research focusing on inflammatory bowel disease demonstrated that compounds similar to this compound could reduce inflammation markers in animal models. The inhibition of ROCK pathways was identified as a key mechanism underlying these effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
